![molecular formula C9H7F B1465998 1-Fluoro-2-(prop-2-yn-1-yl)benzene CAS No. 1312713-07-7](/img/structure/B1465998.png)
1-Fluoro-2-(prop-2-yn-1-yl)benzene
Overview
Description
1-Fluoro-2-(prop-2-yn-1-yl)benzene is a chemical compound with the CAS number 1312713-07-7 . It has a molecular weight of 134.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 . This indicates that the compound has a benzene ring with a fluoro group at the 1 position and a prop-2-yn-1-yl group at the 2 position.Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure of Flumioxazin: Flumioxazin, which includes a component structurally similar to 1-Fluoro-2-(prop-2-yn-1-yl)benzene, has been examined for its crystal structure. The study highlights the herbicide's crystal properties, such as the dihedral angle between the maleimide and benzene ring planes, as well as the formation of two-dimensional networks in the crystal due to hydrogen bonds and weak C—H⋯π interactions (Park, Kim, Kwon, & Kim, 2015).
Chemical Synthesis and Reactions
- Carbon−Fluorine Bond Formation: Research has been conducted on the formation of carbon-fluorine bonds via fluoro complexes, demonstrating reactions with various bromides and chlorides. This study can provide insights into the reactivity and potential synthesis pathways involving this compound (Barthazy et al., 1999).
Herbicidal Activity
- Synthesis and Herbicidal Activity: The compound's potential for use as a herbicide has been explored. The study examined the synthesis and herbicidal activity of compounds similar to this compound, providing insights into its possible agricultural applications (Huang et al., 2005).
Photophysical Properties
- Photochemistry of Fluoro(trifluoromethyl)benzenes: This research explored the fluorescence spectra and quenching of singlet state emission in compounds related to this compound, which can provide insights into its photophysical properties and potential applications in materials science or photodynamic therapy (Al-ani, 1973).
Molecular Imaging
- Syntheses of mGluR5 PET Radioligands: This study involved the synthesis of ligands for metabotropic glutamate subtype 5 receptor imaging, using a process that might be applicable to compounds like this compound. It provides insights into the potential use of such compounds in brain imaging and neurological research (Telu et al., 2011).
Mechanism of Action
Target of Action
It is known that this compound can act as a photosensitizer , suggesting that it may interact with light-sensitive molecules in biological systems.
Mode of Action
1-Fluoro-2-(prop-2-yn-1-yl)benzene can act as a photosensitizer . Photosensitizers are molecules that absorb light and transfer that energy to other molecules in their environment. In the case of this compound, it is suggested that both the starting material and the product can act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .
Biochemical Pathways
The generation of reactive oxygen species like singlet oxygen and superoxide anion suggests that this compound could potentially influence oxidative stress pathways and related cellular processes .
Result of Action
The generation of reactive oxygen species suggests potential oxidative damage or other oxidative stress-related effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure could influence its photosensitizing properties . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and reactivity.
properties
IUPAC Name |
1-fluoro-2-prop-2-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAKVQSVEHWEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1312713-07-7 | |
Record name | 1-fluoro-2-(prop-2-yn-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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